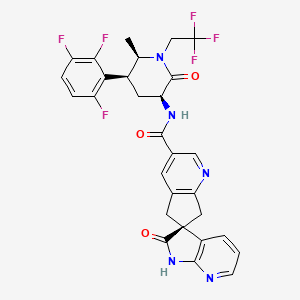![molecular formula C25H28N6O B605734 2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1645286-75-4](/img/structure/B605734.png)
2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Übersicht
Beschreibung
AZ 6102 is an inhibitor of tankyrases (TNKS) 1 and 2 with IC50 values of 3 and 1 nM, respectively. It demonstrates 100-fold selectivity for TNKS1/2 over PARP1, PARP2, and PARP6 (IC50s = 2, 0.5, and >3 µM, respectively). By inhibiting TNKS1/2, AZ6120 has been shown to inhibit Wnt signaling in DLD-1 cells with an IC50 value of 5 nM.
AZ6102 is a potent TNKS1/2 inhibitor that has 100-fold selectivity against other PARP family enzymes and shows 5 nM Wnt pathway inhibition in DLD-1 cells. AZ6102 can be formulated well in a clinically relevant intravenous solution at 20 mg/mL, has demonstrated good pharmacokinetics in preclinical species, and shows low Caco2 efflux to avoid possible tumor resistance mechanisms. The canonical Wnt pathway plays an important role in embryonic development, adult tissue homeostasis, and cancer. Germline mutations of several Wnt pathway components, such as Axin, APC, and ß-catenin, can lead to oncogenesis. Inhibition of the poly(ADP-ribose) polymerase (PARP) catalytic domain of the tankyrases (TNKS1 and TNKS2) is known to inhibit the Wnt pathway via increased stabilization of Axin.
Wissenschaftliche Forschungsanwendungen
Tankyrase Inhibition
AZ6102 is a potent inhibitor of TNKS1 and TNKS2 . These enzymes play a crucial role in several biological processes, including Wnt/β-catenin signaling, telomere maintenance, and glucose metabolism . By inhibiting these enzymes, AZ6102 can potentially modulate these processes .
Wnt Signaling Modulation
AZ6102 has been shown to inhibit Wnt signaling in DLD-1 cells . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals .
Cell Proliferation Control
AZ6102 inhibits the proliferation of Colo320DM cells . However, it does not have anti-proliferative activity in the β-catenin mutant cell line HCT-116, or the BRCA mutant cell line MDA-MB-436 . This suggests that AZ6102 could be used to selectively control the proliferation of certain cell types .
Axin2 Protein Stabilization
In Colo320DM cells, AZ6102 stabilizes axin2 protein . Axin2 is a key component of the β-catenin destruction complex and has a role in the regulation of the stability of β-catenin .
Modulation of Wnt Target Genes
AZ6102 modulates Wnt target genes in a dose and time-dependent manner both in vitro and in vivo . This suggests that AZ6102 could be used to modulate the expression of genes regulated by the Wnt signaling pathway .
Potential Therapeutic Applications
Given its ability to inhibit TNKS1/2, modulate Wnt signaling, control cell proliferation, stabilize axin2 protein, and modulate Wnt target genes, AZ6102 has potential therapeutic applications in conditions where these processes are dysregulated, such as cancer .
Wirkmechanismus
Target of Action
AZ6102 is a potent dual inhibitor of Tankyrase 1 and 2 (TNKS1/2) . These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family . They play a crucial role in various biological processes, including Wnt signaling, telomere maintenance, and mitosis .
Mode of Action
AZ6102 interacts with TNKS1/2 and inhibits their enzymatic activity . This inhibition results in the stabilization of axin2 protein and modulation of Wnt target genes in a dose and time-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by AZ6102 is the Wnt signaling pathway . By inhibiting TNKS1/2, AZ6102 stabilizes axin2, a key component of the β-catenin destruction complex. This leads to decreased levels of β-catenin, a critical effector of Wnt signaling, thereby inhibiting the Wnt pathway .
Result of Action
The inhibition of the Wnt signaling pathway by AZ6102 leads to a decrease in the proliferation of certain cancer cells . For instance, it has been shown to inhibit the proliferation of Colo320DM cells .
Eigenschaften
IUPAC Name |
2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTUQOMNJBIET-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



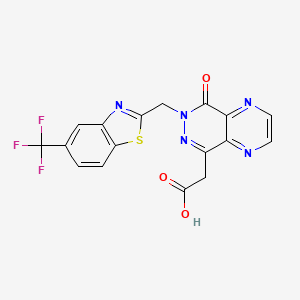
![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)

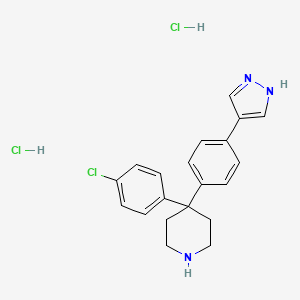

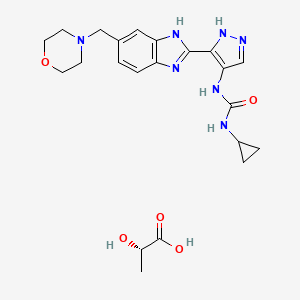
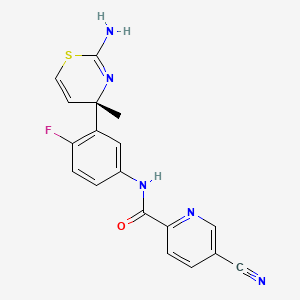
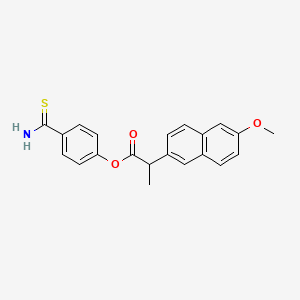
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)
![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)


